2-(Ethylsulfanyl)ethyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound is a hexahydroquinoline derivative featuring a complex substitution pattern:
- Position 4: A 4-methoxyphenyl group, which introduces electron-donating properties.
- Ester moiety: A 2-(ethylsulfanyl)ethyl chain, which may enhance solubility and influence intermolecular interactions (e.g., hydrogen bonding or hydrophobic effects).
- Core structure: The hexahydroquinoline scaffold with a 5-oxo group, common in bioactive molecules due to its conformational rigidity and hydrogen-bonding capacity .
Crystallographic studies of analogous compounds (e.g., ethyl 2,7,7-trimethyl-5-oxo-4-phenyl derivatives) reveal chair-like conformations in the cyclohexenone ring and intermolecular hydrogen bonds involving the carbonyl oxygen . These structural features are critical for molecular packing and stability.
Properties
IUPAC Name |
2-ethylsulfanylethyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClNO4S/c1-4-35-14-13-34-28(32)25-17(2)30-23-15-20(18-5-9-21(29)10-6-18)16-24(31)27(23)26(25)19-7-11-22(33-3)12-8-19/h5-12,20,26,30H,4,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZJGPHRKRWPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OC)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as piperidine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)ethyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the hexahydroquinoline ring can be reduced to form a hydroxyl group.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives of the hexahydroquinoline ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to this hexahydroquinoline derivative exhibit significant anticancer properties. Studies have shown that derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Mechanism of Action : The compound may interfere with signaling pathways involved in cell proliferation and survival.
- Case Studies : A study demonstrated that related compounds effectively reduced tumor size in xenograft models of breast cancer .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Research has indicated potential antifungal properties, making it a candidate for further exploration in treating infections caused by resistant strains .
Neuroprotective Effects
There is emerging evidence suggesting that hexahydroquinoline derivatives may possess neuroprotective properties:
- Mechanisms : These compounds may reduce oxidative stress and inflammation in neuronal cells.
- Research Findings : Animal studies have shown improved cognitive function in models of neurodegenerative diseases when treated with related compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Functional Groups : The presence of the ethylsulfanyl group and halogenated phenyl rings appears to enhance biological activity.
- Modifications : Alterations in the methoxy or chloro substituents can lead to variations in potency and selectivity against specific targets.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s various functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to the modulation of biological processes. For example, the compound may inhibit certain enzymes or bind to specific receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Key Observations:
The ethylsulfanyl ester introduces a sulfur atom, which may participate in non-covalent interactions (e.g., London dispersion forces) absent in ethyl or cyclohexyl esters .
Bioactivity Implications: Chlorophenyl and methoxyphenyl groups are associated with antimicrobial and anti-inflammatory activities in related quinoline derivatives . Hydroxyphenyl analogs (e.g., Ethyl 4-(3-hydroxyphenyl)-...) may exhibit antioxidant properties due to phenolic -OH groups .
Crystallographic Behavior :
- Compounds with bulkier ester groups (e.g., cyclohexyl) show distinct packing motifs compared to ethyl or 2-(ethylsulfanyl)ethyl derivatives. For example, cyclohexyl esters often exhibit increased steric hindrance, affecting crystal symmetry .
- Hydrogen-bonding networks involving the 5-oxo group are conserved across analogs, stabilizing the overall molecular conformation .
Q & A
Q. Optimization Strategies :
- Catalysts : Replace traditional acid catalysts with Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions during cyclization .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Imine + Cyclization | Acetic acid | Ethanol | 65–70 | |
| One-pot synthesis | ZnCl₂ | DMF | 78–82 |
Basic: Which spectroscopic techniques are most effective for structural characterization?
Q. Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies substituents (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm; methoxy groups at δ 3.8 ppm) .
- ¹³C NMR : Confirms carbonyl (δ 170–175 ppm) and quaternary carbons in the hexahydroquinoline ring .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogs in .
- IR Spectroscopy : Detects key functional groups (C=O stretch at ~1700 cm⁻¹; S–C bond at 600–700 cm⁻¹) .
Advanced: How can researchers design experiments to assess interactions with biological targets?
Q. Answer :
- In Vitro Assays :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., EGFR kinase) based on analogs in .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-receptor interactions .
Advanced: How should discrepancies in reported biological activities of analogs be resolved?
Q. Answer :
- Meta-Analysis : Compare assay conditions (e.g., pH, temperature) across studies. For example, chlorophenyl-substituted analogs show variable IC₅₀ values depending on solvent polarity .
- Structural Modifications : Synthesize derivatives with controlled substituents (e.g., replacing 4-methoxyphenyl with hydroxyl groups) to isolate activity contributors .
- Dose-Response Curves : Validate conflicting data using standardized protocols (e.g., NIH/NCATS guidelines) .
Advanced: What computational approaches predict pharmacokinetic properties?
Q. Answer :
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, logP, and CYP450 interactions . Key parameters for this compound:
- logP : ~3.5 (moderate lipophilicity) .
- BBB Permeability : Likely low due to ester groups .
- Molecular Dynamics (MD) Simulations : Model membrane permeation and stability in biological environments .
Advanced: How to resolve conflicting data on reaction mechanisms?
Q. Answer :
- Isotopic Labeling : Track carbon/nitrogen pathways using ¹³C/¹⁵N-labeled reagents .
- Kinetic Studies : Compare rate constants under varying conditions (e.g., solvent polarity, catalyst loading) .
- Computational Modeling : Apply DFT calculations to identify transition states and intermediates (e.g., Gaussian 09) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
